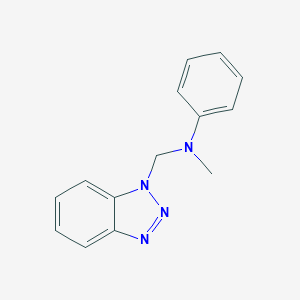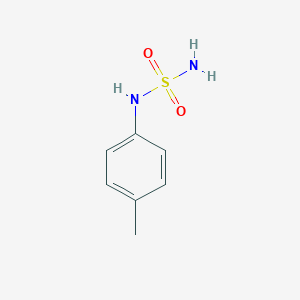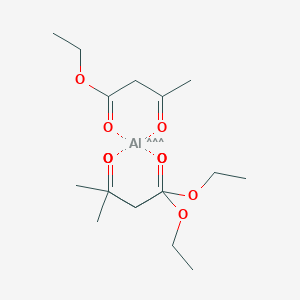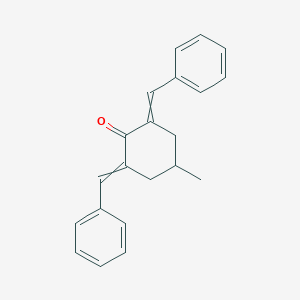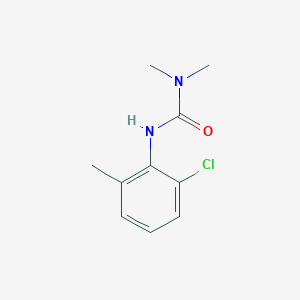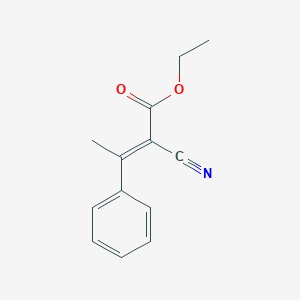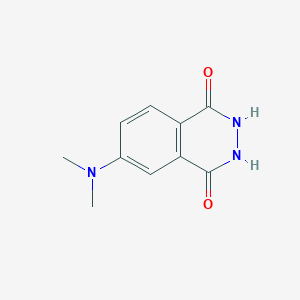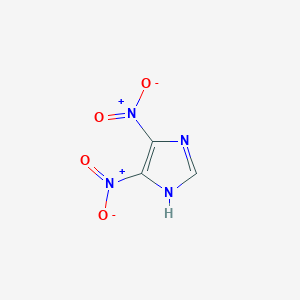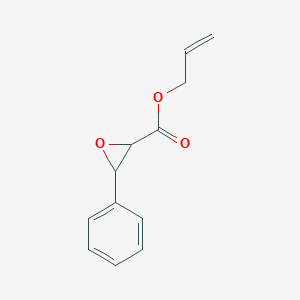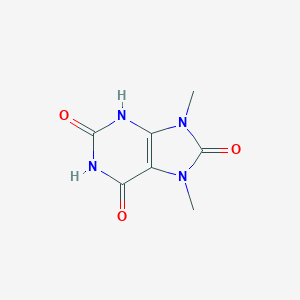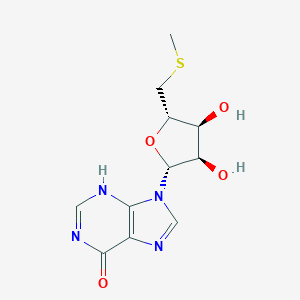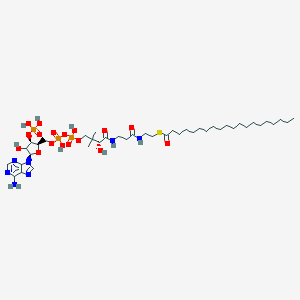
Eicosanoyl-CoA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Eicosanoyl-CoA is a long-chain acyl-CoA molecule that plays a crucial role in various biochemical and physiological processes. It is a precursor to various lipid molecules, including fatty acids, phospholipids, and eicosanoids. Eicosanoyl-CoA is synthesized through a series of enzymatic reactions in the cytoplasm and mitochondria of cells. It is an essential molecule that has been extensively studied for its role in various biological processes.
Applications De Recherche Scientifique
Role in Eicosanoid Production and Cell Regulation
Eicosanoyl-CoA plays a significant role in the production and regulation of eicosanoids. Eicosanoids, derived from arachidonic acid, are crucial mediators in various physiological and pathophysiological states. The cellular availability of arachidonic acid, a precursor for eicosanoids, is tightly controlled by enzymes such as arachidonoyl-CoA synthetase and lysophospholipid acyltransferases (Perez-Chacon et al., 2009).
Impact on Vascular Health and Disease
Eicosanoyl-CoA also impacts vascular health and disease. Long-chain acyl-CoA synthetases, which include eicosanoyl-CoA, influence the production of lipid mediators like prostaglandin E2 in human arterial smooth muscle cells. This has implications for conditions like atherosclerosis and cardiovascular diseases (Golej et al., 2011).
Involvement in Cancer Research
Eicosanoids, regulated by eicosanoyl-CoA, play a pivotal role in cancer. They are implicated in processes such as inflammation, tumor evolution, and metastasis. Understanding their molecular mechanisms can aid in developing more effective cancer chemopreventive and therapeutic agents (Wang & DuBois, 2010).
Influence on Inflammatory and Immunological Processes
The regulation of eicosanoids by eicosanoyl-CoA extends to the modulation of inflammatory and immunological responses. Eicosanoids derived from eicosanoyl-CoA are involved in a variety of immune responses and have implications for diseases like asthma, rheumatoid arthritis, and autoimmune disorders (Harizi, Corcuff, & Gualde, 2008).
Applications in Advanced Material Science
Beyond biological applications, eicosanoyl-CoA derivatives like eicosane are used in material sciences, particularly in thermal storage applications. Phase-change materials based on eicosane have been developed for use in smart textiles and other energy storage systems (Do, Nguyen, & Park, 2013).
Propriétés
Numéro CAS |
15895-27-9 |
|---|---|
Nom du produit |
Eicosanoyl-CoA |
Formule moléculaire |
C41H74N7O17P3S |
Poids moléculaire |
1062.1 g/mol |
Nom IUPAC |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] icosanethioate |
InChI |
InChI=1S/C41H74N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-32(50)69-25-24-43-31(49)22-23-44-39(53)36(52)41(2,3)27-62-68(59,60)65-67(57,58)61-26-30-35(64-66(54,55)56)34(51)40(63-30)48-29-47-33-37(42)45-28-46-38(33)48/h28-30,34-36,40,51-52H,4-27H2,1-3H3,(H,43,49)(H,44,53)(H,57,58)(H,59,60)(H2,42,45,46)(H2,54,55,56)/t30-,34-,35-,36+,40-/m1/s1 |
Clé InChI |
JYLSVNBJLYCSSW-IBYUJNRCSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Description physique |
Solid |
Synonymes |
arachidoyl-CoA arachidoyl-coenzyme A coenzyme A, arachidoyl- |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



